molecular formula C22H23FN4O2 B2502018 N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide CAS No. 941871-14-3

N'-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide

Cat. No.: B2502018
CAS No.: 941871-14-3
M. Wt: 394.45
InChI Key: VTIGYLPWJHPCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide is a complex organic compound that has garnered significant interest in the fields of chemistry, biology, and medicine This compound is characterized by its unique structure, which includes a dimethylamino group, a fluorophenyl group, and a quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

    Oxidation: Quinoline N-oxides

    Reduction: Reduced quinoline derivatives

    Substitution: Substituted quinoline derivatives

Mechanism of Action

The mechanism of action of N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or interact with cellular receptors to induce specific biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N-(2-methylquinolin-4-yl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(4-fluorophenyl)ethyl]-N'-(2-methylquinolin-4-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c1-14-12-19(17-6-4-5-7-18(17)25-14)26-22(29)21(28)24-13-20(27(2)3)15-8-10-16(23)11-9-15/h4-12,20H,13H2,1-3H3,(H,24,28)(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTIGYLPWJHPCFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC(C3=CC=C(C=C3)F)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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